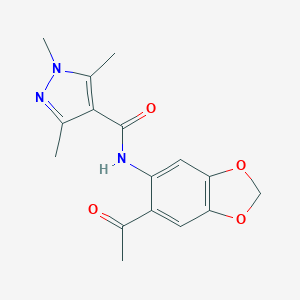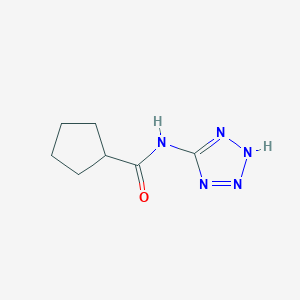
N-(1H-tetrazol-5-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-tetrazol-5-yl)cyclopentanecarboxamide, also known as CP-471, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a tetrazole derivative that has shown promising results in various studies, particularly in the treatment of neurodegenerative diseases and cancer.
Wissenschaftliche Forschungsanwendungen
N-(1H-tetrazol-5-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of N-(1H-tetrazol-5-yl)cyclopentanecarboxamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways that are involved in cell growth, differentiation, and survival. It has been shown to inhibit the activity of enzymes such as caspases and proteases that are involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1H-tetrazol-5-yl)cyclopentanecarboxamide is its high potency and specificity. It has been shown to have minimal toxicity and side effects in various animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1H-tetrazol-5-yl)cyclopentanecarboxamide. One area of interest is the development of novel analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of N-(1H-tetrazol-5-yl)cyclopentanecarboxamide involves the reaction of 1H-tetrazole-5-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C7H11N5O |
|---|---|
Molekulargewicht |
181.2 g/mol |
IUPAC-Name |
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C7H11N5O/c13-6(5-3-1-2-4-5)8-7-9-11-12-10-7/h5H,1-4H2,(H2,8,9,10,11,12,13) |
InChI-Schlüssel |
YBLBKZJADYZEJZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Kanonische SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


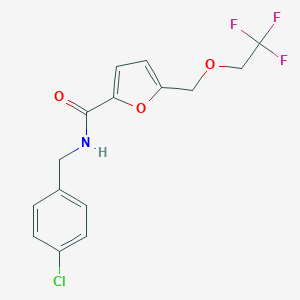
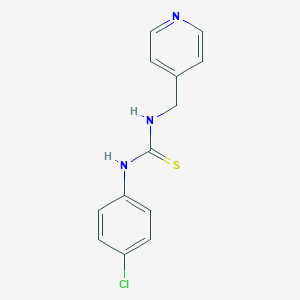
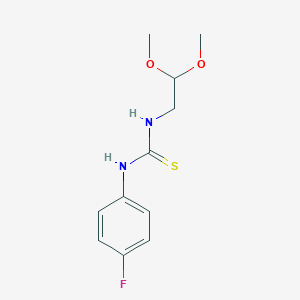
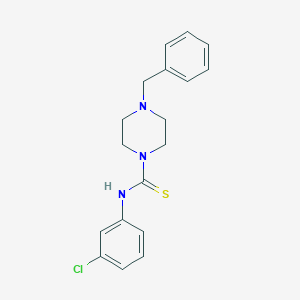
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
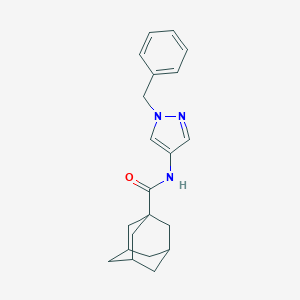
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
![6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
![ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B280281.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)
